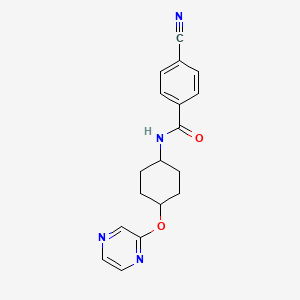

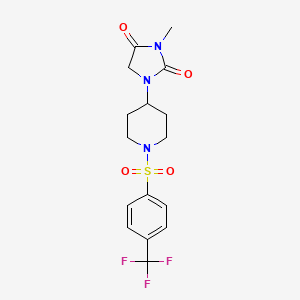

![molecular formula C16H19N3O3S B2481612 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 356775-47-8](/img/structure/B2481612.png)

2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This class of compounds, including various sulfanyl acetamides, has been explored for a range of applications, including antiviral, antibacterial, and herbicidal activities. Their synthesis often involves multi-step reactions utilizing specific reagents and conditions to introduce the desired functional groups and achieve the target molecular structure.

Synthesis Analysis

The synthesis of related compounds typically involves reactions such as acetylation, formylation, and the use of reagents like chlorotrimethylsilane or acetic anhydride to introduce acetamide or methoxy groups. For instance, the acetylation of pyrimidine derivatives using acetic anhydride yielded N-pyrimidinylacetamide derivatives, which serve as intermediates for further chemical transformations (Farouk, Ibrahim, & El-Gohary, 2021).

Molecular Structure Analysis

Crystallographic studies of similar compounds reveal that these molecules often have a folded conformation around the methylene carbon atom of the thioacetamide bridge. Intramolecular hydrogen bonds stabilize this folded conformation, influencing the compound's reactivity and interaction potential (Subasri et al., 2016).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including substitution reactions with primary and heterocyclic amines, leading to the formation of Schiff bases and other heterocyclic compounds. Their reactivity is influenced by the presence of functional groups and the overall molecular structure (Nedolya et al., 2018).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are closely related to the compound's molecular configuration and intermolecular interactions. Studies utilizing spectroscopic and crystallographic methods provide detailed insights into these aspects (Camerman et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and various reagents, depend on the compound's functional groups and electronic structure. Investigations into these properties often involve computational and experimental approaches to understand the mechanisms underlying observed reactivities (Prachayasittikul, Doss, & Bauer, 1991).

Applications De Recherche Scientifique

Antiviral Activity

The antiviral activity of pyrimidine derivatives has been extensively studied, highlighting their potential in inhibiting replication of viruses, including herpes simplex type 1 (HSV-1), type 2 (HSV-2), varicella-zoster virus (VZV), cytomegalovirus (CMV), and retroviruses like human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2). These findings suggest that modifications of the pyrimidine structure, as seen in various analogs, play a significant role in enhancing antiviral properties, indicating a promising area for further research and drug development (Holý et al., 2002).

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, has been employed to characterize the vibrational signatures of pyrimidine derivatives. Such studies not only provide insights into the molecular structure and stereo-electronic interactions but also contribute to understanding the stability and behavior of these compounds under various conditions. This approach underlines the relevance of spectroscopic techniques in the characterization and development of new pharmacologically active molecules (Jenepha Mary, Pradhan, & James, 2022).

Novel Synthesis Methods

Research into novel synthesis methods for pyrimidine derivatives has led to the development of more efficient and versatile approaches. These methods enable the synthesis of compounds with potential antibacterial, fungicidal, and antiviral activities, expanding the utility of pyrimidine-based structures in medicinal chemistry. The exploration of new synthetic routes is crucial for discovering compounds with enhanced biological activities and better pharmacokinetic profiles (Osyanin et al., 2014).

Enzyme Inhibition for Herbicide Development

Triazolopyrimidine sulfonanilide, a derivative structurally related to pyrimidines, has shown significant promise as an acetohydroxyacid synthase inhibitor, a key target in herbicide development. This highlights the potential of pyrimidine analogs in agricultural applications, particularly in creating new herbicides with high activity and favorable environmental degradation profiles (Chen et al., 2009).

Photoregulated Pharmaceutical Release

Advances in polymer science have led to the development of photoresponsive molecularly imprinted hydrogels using pyrimidine derivatives. These materials can control the release and uptake of pharmaceuticals in aqueous media through light-triggered mechanisms, offering new possibilities for targeted drug delivery systems and the controlled release of medication (Gong, Wong, & Lam, 2008).

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-3-5-11-9-14(20)19-16(18-11)23-10-15(21)17-12-6-4-7-13(8-12)22-2/h4,6-9H,3,5,10H2,1-2H3,(H,17,21)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZBMUUTXOJNSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

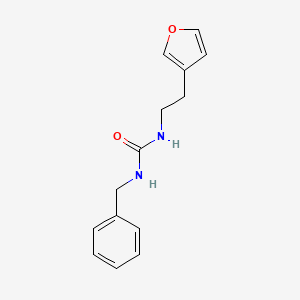

![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481529.png)

![4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2481531.png)

![6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B2481532.png)

![(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481538.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2481541.png)

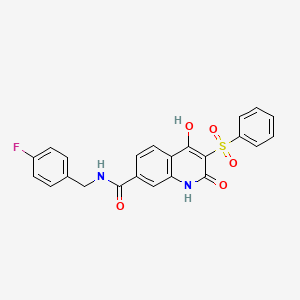

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)

![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)